molecular formula C10H13ClO5S B13274396 (2,4,6-Trimethoxyphenyl)methanesulfonyl chloride

(2,4,6-Trimethoxyphenyl)methanesulfonyl chloride

Cat. No.: B13274396
M. Wt: 280.73 g/mol
InChI Key: NALWSAVIHAUBLT-UHFFFAOYSA-N
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Description

(2,4,6-Trimethoxyphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C10H13ClO5S. It is a derivative of methanesulfonyl chloride, where the phenyl ring is substituted with three methoxy groups at the 2, 4, and 6 positions. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-Trimethoxyphenyl)methanesulfonyl chloride typically involves the reaction of 2,4,6-trimethoxybenzene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Trimethoxyphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2,4,6-Trimethoxyphenyl)methanesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The methoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4,6-Trimethoxyphenyl)methanesulfonyl chloride is unique due to the presence of three methoxy groups on the phenyl ring, which can affect its reactivity and selectivity in chemical reactions. These substituents can also influence the solubility and stability of the compound, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C10H13ClO5S

Molecular Weight

280.73 g/mol

IUPAC Name

(2,4,6-trimethoxyphenyl)methanesulfonyl chloride

InChI

InChI=1S/C10H13ClO5S/c1-14-7-4-9(15-2)8(6-17(11,12)13)10(5-7)16-3/h4-5H,6H2,1-3H3

InChI Key

NALWSAVIHAUBLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CS(=O)(=O)Cl)OC

Origin of Product

United States

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